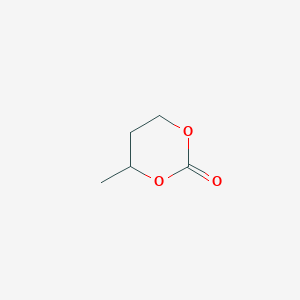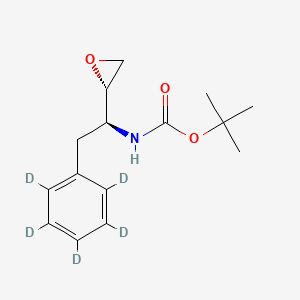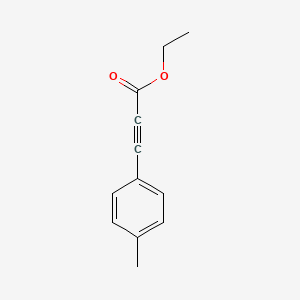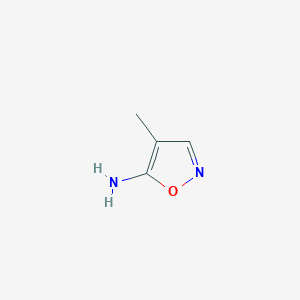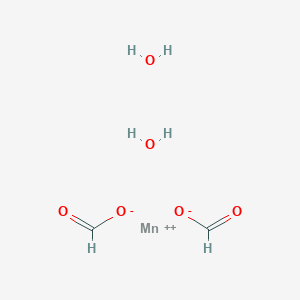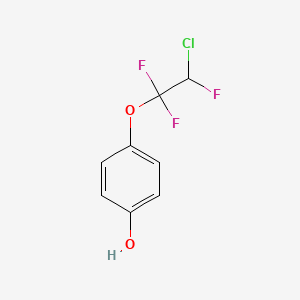
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Vue d'ensemble
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol is a chemical compound with the molecular formula C8H6ClF3O2 . It has a molecular weight of 226.58 .
Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 oxygen atoms . The exact structural diagram is not provided in the search results.Physical And Chemical Properties Analysis
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol has a molecular weight of 226.58 . Its density is 1.447g/cm3, and it has a boiling point of 263.3ºC . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Environmental Transformation and Degradation
Research on related chlorinated phenols, such as triclosan, has shown these compounds undergo various environmental transformations. Studies have found that triclosan reacts with free chlorine under drinking water treatment conditions, leading to the formation of chlorophenoxyphenols and chlorophenols through bimolecular electrophilic substitution and ether cleavage mechanisms. These reactions are sensitive to pH due to the pH-dependent speciation of triclosan and free chlorine. Chloroform formation was also observed under conditions of excess free chlorine, highlighting potential pathways for environmental degradation of similar chlorinated phenols (Rule et al., 2005).
Mechanism of Action
The antimicrobial activity of compounds like triclosan has been attributed to its ability to inhibit lipid biosynthesis. Triclosan acts as a very potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway in bacteria. Structural analysis and inhibition experiments have confirmed triclosan's role as a site-directed inhibitor, mimicking the natural substrate of ENR and blocking the biosynthesis pathway, providing insights into the biochemical interactions of similar chlorinated phenols (Levy et al., 1999).
Environmental Impact and Toxicity
The environmental persistence and potential toxicity of chlorinated phenolic compounds like triclosan have been a subject of concern. Triclosan has been found to disrupt thyroid hormone homeostasis in animal models, suggesting potential endocrine-disrupting effects. Its structural similarity to thyroid hormones and the activation of human pregnane X receptor (PXR) raise concerns about the broader implications of widespread use of such chlorinated phenols and their impact on health and the environment (Crofton et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSZEBVZILGPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530256 | |
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | |
CAS RN |
88553-89-3 | |
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88553-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



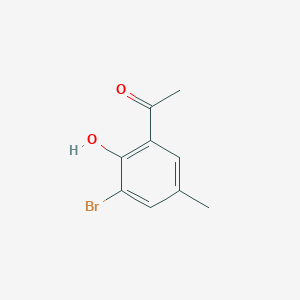


![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
